molecular formula C10H7ClN2S B8422851 2-Chloro-4-(pyridin-2-ylthio)pyridine

2-Chloro-4-(pyridin-2-ylthio)pyridine

Cat. No.: B8422851
M. Wt: 222.69 g/mol
InChI Key: XQXWWFZTTYEYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(pyridin-2-ylthio)pyridine (CAS 524954-88-9) is a high-value chemical intermediate with the molecular formula C11H9ClN2S and a molecular weight of 236.72 g/mol. This compound features a pyridine core functionalized with both a chloro group and a pyridin-2-ylthio moiety, making it a versatile building block in medicinal chemistry and antibacterial research . Its primary research application lies in the design and synthesis of novel heterocyclic hybrids, particularly as a precursor for developing potential antibacterial agents. The structural motifs present in this compound—pyridine and the sulfur-containing bridge—are recognized as privileged scaffolds in drug discovery . Researchers utilize this compound to create molecular hybrids aimed at combating drug-resistant bacterial pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), a top-priority pathogen highlighted by the WHO . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

2-chloro-4-pyridin-2-ylsulfanylpyridine

InChI

InChI=1S/C10H7ClN2S/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H

InChI Key

XQXWWFZTTYEYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=CC(=NC=C2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Agents
Research indicates that derivatives of pyridine compounds, including 2-chloro-4-(pyridin-2-ylthio)pyridine, exhibit promising antiviral and anticancer activities. For instance, a study explored the synthesis of pyridine derivatives that inhibit protein-protein interactions critical for viral replication. These compounds showed significant inhibitory activity against the PB1-PA interaction in influenza viruses, with some exhibiting IC50 values in the micromolar range .

Cytotoxicity Studies
In another study focusing on pyrido[3,4-d]pyrimidine derivatives, compounds synthesized from this compound exhibited selective cytotoxicity against various cancer cell lines. The National Cancer Institute's 60 human cancer cell line panel was utilized to evaluate these compounds, revealing high selectivity against breast and renal cancer cell lines .

Agrochemical Applications

Herbicide Development
The compound serves as an intermediate in the synthesis of herbicides. Its structural features allow it to interact with biological targets in plants, leading to herbicidal activity. The synthesis of this compound has been optimized for large-scale production, making it a viable candidate for agricultural applications .

Synthetic Organic Chemistry

Building Block for Complex Molecules
this compound is frequently used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in constructing diverse chemical architectures. For example, palladium-catalyzed reactions involving this compound have been employed to synthesize new derivatives with enhanced biological activities .

Regioselective Reactions
The compound has been utilized in regioselective reactions such as C-2 amination of pyridine derivatives. These reactions are crucial for developing targeted compounds with specific properties for pharmaceutical applications .

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated novel pyridine derivativesCompounds showed IC50 values as low as 36 μM against viral protein interactions
Cytotoxicity EvaluationTested against NCI's 60 cancer cell linesIdentified selective activity against breast and renal cancer cells
Herbicide SynthesisDeveloped new herbicides using pyridine intermediatesOptimized synthetic routes for large-scale production

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under alkaline conditions.

Reagents/ConditionsProducts FormedKey Observations
Thiophenol, NaOH, acetone/water 4-(Pyridin-2-ylthio)-2-phenylpyridineRegioselective substitution at C2; 71% yield
Sodium methoxide, methanol2-Methoxy-4-(pyridin-2-ylthio)pyridineRequires elevated temperatures for reactivity
Ammonia, DMSO 2-Amino-4-(pyridin-2-ylthio)pyridineLimited by electron-withdrawing effects of pyridine ring

The pyridinylthio group at position 4 stabilizes the transition state via resonance, enhancing reactivity at C2.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C2 or C4:

Reaction TypeReagents/ConditionsProducts
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DME2-Aryl-4-(pyridin-2-ylthio)pyridines
Ullmann couplingCuI, 1,10-phenanthroline, aryl halide, DMF2-Aryl derivatives with retained thioether
Stille coupling PdCl<sub>2</sub>(dppf), organotin reagentsFunctionalization at C4 via iodine intermediate

Cross-coupling efficiency depends on steric hindrance and electronic effects of substituents.

Cyclization Reactions

The thioether moiety participates in ring-forming reactions:

ConditionsProducts FormedMechanism
I<sub>2</sub>, DCM, 80°C Indolo[3,2-b]pyridine derivativesRadical-mediated cyclization
TFA, microwave irradiationPyrido[2,3-d]thiazolesIntramolecular C–S bond formation

Cyclization often requires iodine or acid catalysis to activate the thioether group.

Oxidation:

Oxidizing AgentConditionsProducts
H<sub>2</sub>O<sub>2</sub>, AcOH60°C, 4 hrsSulfoxide derivatives
mCPBA CH<sub>2</sub>Cl<sub>2</sub>, RTPyridine N-oxide intermediates

Reduction:

Reducing AgentConditionsProducts
LiAlH<sub>4</sub>, THFReflux, 6 hrs2-Chloro-4-(pyridin-2-yl)pyridine
H<sub>2</sub>, Pd/C EtOH, RTDesulfurized pyridine derivatives

Reduction of the thioether group is less common due to competing dehalogenation.

Halogen Bonding and Non-Covalent Interactions

The chlorine atom participates in halogen bonding, influencing crystallization:

Interaction TypePartnersStructural Impact
Cl···N halogen bonds Pyridine rings, nitro groupsStabilizes 1D chains in solid state
S···π interactionsAromatic systemsEnhances planarity in derivatives

These interactions are critical in supramolecular assembly and crystal engineering .

Radical-Mediated Reactions

Under photochemical conditions:

Reagents/ConditionsProductsNotes
UV light, DTBP Thiyl radical adductsForms fused heterocycles
AIBN, thiols C–S bond functionalizationLimited by radical stability

Radical pathways offer regioselectivity but require careful optimization.

Key Mechanistic Insights:

  • Electronic Effects : The electron-deficient pyridine ring directs substitution to C2, while the thioether group at C4 moderates reactivity via resonance.

  • Steric Factors : Bulky substituents on the pyridinylthio group hinder cross-coupling at C4 .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 2-Chloro-4-(pyridin-2-ylthio)pyridine and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Effects Reference
This compound Cl (2), pyridin-2-ylthio (4) 222.69 Thioether linkage, S-mediated interactions, moderate lipophilicity
4-Chloro-2-(cyclohexylthio)pyridine Cl (4), cyclohexylthio (2) 213.71 Bulky cyclohexyl group, increased steric hindrance, higher lipophilicity
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine Cl (2), oxadiazole (4) 181.58 Electron-deficient oxadiazole, H-bond acceptor, reduced metabolic stability
2-Chloro-4-(trifluoromethyl)pyridine Cl (2), CF₃ (4) 181.56 Strong electron-withdrawing CF₃ group, enhanced stability, lower basicity
2-Chloro-4-methylpyridine Cl (2), CH₃ (4) 127.57 Electron-donating methyl group, simpler structure, higher reactivity
Key Observations:

Thioether vs.

Substituent Position : In 4-Chloro-2-(cyclohexylthio)pyridine , the chlorine and thioether groups are swapped, leading to altered electronic effects and steric bulk that may hinder nucleophilic substitution .

Electron-Withdrawing Groups : The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)pyridine significantly lowers the pyridine ring’s electron density, making it less reactive in electrophilic substitutions compared to the target compound .

Preparation Methods

Direct Thiolation of Halogenated Pyridines

A common approach involves SNAr reactions between 2-chloro-4-halopyridines (X = Cl, Br, I) and pyridin-2-ylthiols. The electron-withdrawing chlorine atom at position 2 activates the pyridine ring, facilitating substitution at position 4.

Procedure :

  • Precursor Synthesis : 2-Chloro-4-nitropyridine is reduced to 2-chloro-4-aminopyridine, which undergoes diazotization and halogenation to yield 2-chloro-4-iodopyridine.

  • Thiolation : Treatment of 2-chloro-4-iodopyridine with pyridin-2-ylthiol in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours affords the target compound.

  • Yield : 60–75%.

Mechanistic Insight :
The iodine atom’s superior leaving-group ability compared to chlorine enhances reactivity. The thiolate anion attacks the electron-deficient C4 position, followed by elimination of HI.

Copper-Catalyzed Ullmann-Type Coupling

Cross-Coupling of 2-Chloro-4-iodopyridine with Pyridin-2-ylthiol

Copper catalysts enable C–S bond formation under milder conditions than traditional SNAr.

Procedure :

  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs2_2CO3_3 (2 equiv).

  • Reaction Conditions : DMSO, 100°C, 6–8 hours.

  • Yield : 70–85%.

Advantages :

  • Tolerates electron-rich thiols.

  • Avoids harsh bases.

Limitations :

  • Requires anhydrous conditions.

  • Catalyst removal necessitates additional purification steps.

Smiles Rearrangement-Mediated Synthesis

Thiazolo[4,5-b]pyridine Intermediate Formation

Thieme Connect reports a Smiles rearrangement pathway for fused thiazolopyridines, adaptable to 2-chloro-4-(pyridin-2-ylthio)pyridine.

Procedure :

  • Nucleophilic Substitution : 2-Chloro-3-nitropyridine reacts with pyridin-2-ylthiol to form 2-chloro-3-(pyridin-2-ylthio)pyridine.

  • Smiles Rearrangement : Heating in DMF with K2_2CO3_3 induces intramolecular S→N migration, yielding this compound.

  • Yield : 50–65%.

Key Insight :
The nitro group at C3 directs thiol substitution to C4 via intermediate nitroxide formation.

One-Pot Multistep Synthesis

Sequential Halogenation and Thiolation

A scalable route combines halogenation and thiolation in a single reactor:

  • Chlorination : 4-Aminopyridine is treated with POCl3_3 to form 2,4-dichloropyridine.

  • Selective Iodination : Selective iodination at C4 using I2_2/HIO4_4 in acetic acid.

  • Thiol Coupling : As described in Section 2.1.

  • Overall Yield : 45–55%.

Comparative Analysis of Methods

Method Catalyst/Base Solvent Temp (°C) Yield (%) Key Advantage
SNArK2_2CO3_3DMF80–10060–75Simplicity
Ullmann CouplingCuI/1,10-phenanthrolineDMSO10070–85Mild conditions
Smiles RearrangementK2_2CO3_3DMF12050–65Directs substitution regioselectivity
One-Pot SynthesisPOCl3_3, CuIAcOH/DMSO80–12045–55Scalability

Challenges and Optimization Strategies

Regioselectivity Control

  • Electron-Withdrawing Groups : The C2 chlorine deactivates the ring, favoring substitution at C4 over C6.

  • Directing Groups : Nitro or amino groups at C3 temporarily enhance C4 reactivity, as seen in Smiles rearrangement.

Byproduct Formation

  • Oxidation : Thioethers may oxidize to sulfoxides/sulfones under aerobic conditions. Use of inert atmosphere (N2_2/Ar) is critical.

  • Di-Substitution : Excess thiol or prolonged reaction times lead to di-thiolated byproducts. Stoichiometric control (1:1 thiol:halopyridine) mitigates this.

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Recycling : Copper catalysts from Ullmann coupling can be recovered via filtration, reducing costs.

  • Solvent Choice : DMSO and DMF are replaceable with cheaper alternatives like NMP (N-methylpyrrolidone) without yield loss.

Green Chemistry Metrics

  • Atom Economy : Ullmann coupling (85%) outperforms SNAr (75%) due to fewer stoichiometric additives.

  • E-Factor : One-pot synthesis reduces waste generation (E-factor = 2.3 vs. 4.1 for stepwise routes).

Emerging Methodologies

Photoredox Catalysis

Recent advances employ visible-light-mediated C–S coupling using Ru(bpy)32+_3^{2+} as a catalyst, enabling room-temperature reactions. Preliminary yields reach 65%.

Electrochemical Synthesis

Anodic oxidation of pyridin-2-ylthiol generates thiyl radicals, which couple with 2-chloro-4-iodopyridine at 0.8 V (vs. Ag/AgCl). Yields: 55–60% .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms the thioether linkage (no direct proton signal but inferred via coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing regioisomers .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths and angles, particularly the C–S–C linkage geometry .

How does the thioether group in this compound influence its reactivity compared to ether analogs?

Advanced
The thioether’s lower electronegativity and larger atomic radius enhance nucleophilicity, enabling:

  • Oxidative Susceptibility : The sulfur atom can oxidize to sulfoxide or sulfone under mild conditions (e.g., H₂O₂/CH₃COOH), altering electronic properties .
  • Metal Coordination : The soft sulfur donor facilitates binding to transition metals (e.g., Pd, Ru), making it useful in catalytic systems .
  • Nucleophilic Substitution : Compared to ethers, thioethers are more reactive in SNAr (nucleophilic aromatic substitution) due to better leaving-group ability .

What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

Q. Advanced

  • Reaction Monitoring : Use in-situ techniques (e.g., GC-MS, HPLC) to track intermediates and side products, addressing discrepancies in yield or selectivity .
  • Computational Modeling : DFT calculations predict regioselectivity in substitution reactions, clarifying divergent outcomes in halogenation or cross-coupling steps .
  • Solvent Effects : Re-evaluate solvent polarity (e.g., switching from DMF to THF) to stabilize reactive intermediates and suppress competing pathways .

How can researchers optimize catalytic applications of this compound in cross-coupling reactions?

Q. Advanced

  • Ligand Design : The pyridinylthio moiety can act as a directing group or ancillary ligand. For Suzuki-Miyaura couplings, pairing with Pd(PPh₃)₄ improves aryl-aryl bond formation efficiency .
  • Temperature Control : Lower temperatures (40–60°C) minimize sulfur leaching from catalysts, preserving activity over multiple cycles .
  • Additive Screening : Silver salts (e.g., Ag₂CO₃) mitigate halide interference, enhancing turnover numbers in Heck reactions .

What are the methodological challenges in assessing the biological activity of this compound derivatives?

Q. Advanced

  • Toxicity Profiling : Use in vitro assays (e.g., MTT for cytotoxicity) to differentiate target-specific effects from general toxicity. Compare with structurally related compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to isolate sulfur’s role .
  • Metabolic Stability : LC-MS/MS tracks metabolic degradation pathways, addressing discrepancies in in vivo vs. in vitro activity .
  • SAR Studies : Systematic variation of substituents (e.g., replacing Cl with CF₃) clarifies structure-activity relationships while controlling for solubility .

How do steric and electronic factors affect the regioselectivity of this compound in electrophilic substitution reactions?

Q. Advanced

  • Steric Effects : The bulky pyridin-2-ylthio group at C4 directs electrophiles (e.g., NO₂⁺) to the less hindered C5 position .
  • Electronic Effects : Electron-withdrawing Cl at C2 deactivates the ring, favoring meta-substitution over para. Computational Mulliken charge analysis quantifies site reactivity .
  • Competing Pathways : In nitration, mixed H₂SO₄/HNO₃ systems yield C5-nitro derivatives, while acetyl nitrate preferentially targets C3 due to altered electrophile hardness .

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